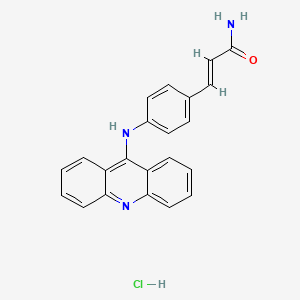
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, attached to a phenyl ring through an amino group. The phenyl ring is further connected to a propenamide group. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine ring system can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde.
Attachment of the Acridine to the Phenyl Ring: This step involves the formation of an amide bond between the acridine and the phenyl ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Propenamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation due to the planar structure of the acridine moiety.
Medicine: Investigated for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer research. The molecular targets include DNA and various enzymes involved in DNA replication.
類似化合物との比較
Similar Compounds
- N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide
- Methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate hydrochloride
- Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride
Uniqueness
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is unique due to its specific structural features, such as the presence of the propenamide group, which is not commonly found in other acridine derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
64895-21-2 |
|---|---|
分子式 |
C22H18ClN3O |
分子量 |
375.8 g/mol |
IUPAC名 |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H17N3O.ClH/c23-21(26)14-11-15-9-12-16(13-10-15)24-22-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)22;/h1-14H,(H2,23,26)(H,24,25);1H/b14-11+; |
InChIキー |
FNZBPUKUPVSGDJ-JHGYPSGKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
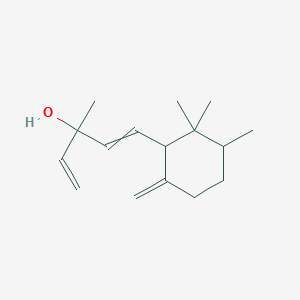
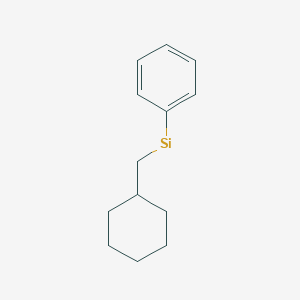

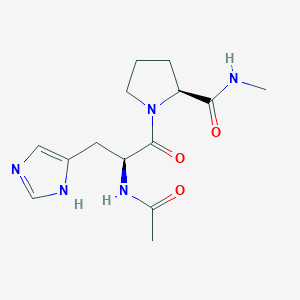

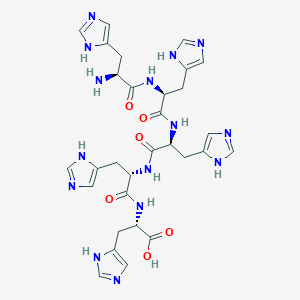
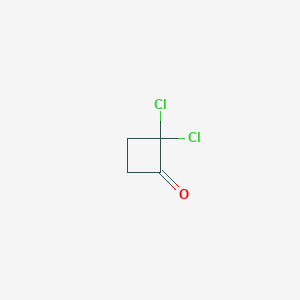
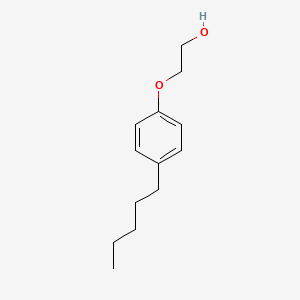
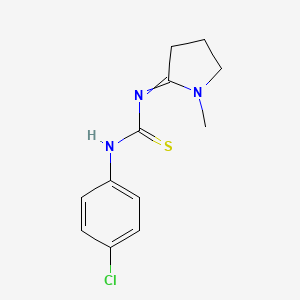
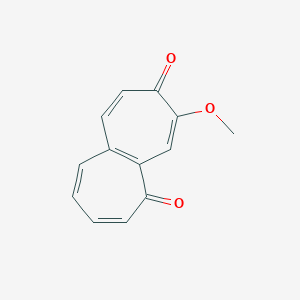
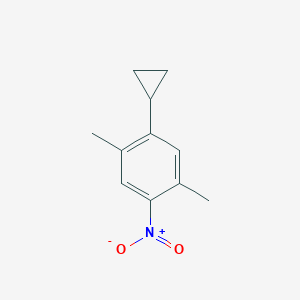
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
